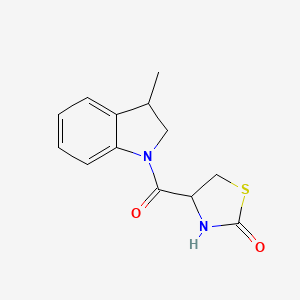
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, also known as MTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCD is a member of the diazepane family and is known for its unique chemical structure, which makes it a promising candidate for various applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can inhibit the activity of certain enzymes involved in inflammation and tumor growth, leading to a reduction in these processes.
Biochemical and Physiological Effects:
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Additionally, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments, including its high purity and stability, which make it easy to handle and store. However, its relatively high cost and limited availability may present some limitations for researchers.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, including further investigation into its mechanism of action and the development of new therapeutic applications. Additionally, research could focus on the optimization of synthesis methods to improve the yield and purity of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate, as well as the development of new analogs with improved properties. Overall, Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has significant potential for use in a variety of applications in the field of medicine and biochemistry, making it an exciting area of research for the future.
Synthesemethoden
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods, including the condensation of 1,4-diaminobutane with cyclopropanecarbonyl chloride followed by methylation of the resulting product. This method has been shown to be effective in producing high yields of Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate with relatively high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate has been the subject of extensive research in recent years, with a focus on its potential therapeutic applications. Studies have shown that Methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate exhibits significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Eigenschaften
IUPAC Name |
methyl 4-(2,2,3,3-tetramethylcyclopropanecarbonyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)11(15(14,3)4)12(18)16-7-6-8-17(10-9-16)13(19)20-5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBPFGSTFKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCCN(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)phenyl]ethanone](/img/structure/B7585703.png)
![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)


![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)

![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)